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Mip-like protein, Chlamydia trachomatis

Cat. No.: B1177753
CAS No.: 148294-78-4
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Description

Overview of Chlamydia trachomatis as an Obligate Intracellular Pathogen and its Pathogenic Significance

Chlamydia trachomatis is a Gram-negative, obligate intracellular bacterial pathogen, meaning it can only survive and replicate within the cells of a host organism. nih.govpnas.org This bacterium is a significant human pathogen, responsible for the most common bacterial sexually transmitted infections (STIs) globally. nih.govfrontiersin.org Untreated genital infections can lead to severe reproductive complications in women, including pelvic inflammatory disease (PID), ectopic pregnancy, and tubal factor infertility. nih.govpnas.org Furthermore, specific serovars of C. trachomatis are the etiological agent of trachoma, the world's leading cause of preventable blindness. nih.govfrontiersin.org The significant global health impact of C. trachomatis is exacerbated by the fact that most infections are asymptomatic, which facilitates ongoing transmission within the population. nih.gov The pathogenicity of C. trachomatis is a complex process involving the bacterium's ability to enter host cells, establish a replicative niche, acquire nutrients, and evade the host's immune system. nih.govresearchgate.net

The Biphasic Developmental Cycle of Chlamydia trachomatis

A defining characteristic of all Chlamydia species is a unique biphasic developmental cycle, which involves two distinct morphological and functional forms: the elementary body (EB) and the reticulate body (RB). nih.govoup.com This cycle is essential for the bacterium's survival and pathogenesis. nih.gov

Elementary Body (EB): The EB is the infectious, non-replicative, and metabolically quiescent form of the bacterium. oup.comresearchgate.net It is small, dense, and adapted for extracellular survival, allowing it to be transmitted from one host cell to another. oup.comnih.gov Upon encountering a susceptible host cell, the EB attaches to and enters the cell via endocytosis, where it resides within a membrane-bound vesicle called an inclusion. researchgate.netfrontiersin.org

Reticulate Body (RB): Once inside the inclusion, the EB differentiates into the larger, metabolically active RB. oup.comresearchgate.net The RB is the non-infectious, replicative form of the bacterium. nih.gov It undergoes multiple rounds of binary fission, leading to a significant increase in the bacterial population within the inclusion. oup.com The RBs are dependent on the host cell for essential nutrients to support their replication. nih.govfrontiersin.org

After a period of replication, typically 48 to 72 hours depending on the serovar, the RBs asynchronously differentiate back into infectious EBs. nih.gov The developmental cycle concludes with the release of these newly formed EBs from the host cell, either through cell lysis or a process called extrusion, allowing them to infect neighboring cells and perpetuate the infection. nih.govresearchgate.net Under certain stress conditions, such as nutrient deprivation or exposure to antibiotics, RBs can enter a persistent state, forming aberrant bodies (ABs) that are non-culturable but viable. nih.govnih.gov

Table 1: Comparison of Chlamydia trachomatis Developmental Forms
CharacteristicElementary Body (EB)Reticulate Body (RB)
FunctionInfectious, extracellular survival, and disseminationReplicative, intracellular growth
Metabolic ActivityLargely inertMetabolically active
ReplicationNon-replicativeReplicates by binary fission
LocationExtracellular and early inclusionIntracellular inclusion
SizeSmaller (~0.3 µm)Larger (~1.0 µm)

Introduction to Macrophage Infectivity Potentiator (Mip) Proteins in Bacterial Pathogenesis

Macrophage Infectivity Potentiator (Mip) proteins are a family of virulence factors found in a variety of pathogenic bacteria. ontosight.aiuea.ac.uk First characterized in Legionella pneumophila, the causative agent of Legionnaires' disease, Mip has been shown to be crucial for the bacterium's ability to infect and replicate within host macrophages. ontosight.aioup.com Mip proteins belong to the FK506-binding protein (FKBP) family of peptidyl-prolyl cis-trans isomerases (PPIases). uea.ac.ukplos.org This enzymatic activity allows them to catalyze the slow cis-trans isomerization of peptide bonds involving proline residues, a rate-limiting step in the folding of many proteins. plos.org

The role of Mip in pathogenesis is multifaceted. It can act as a molecular chaperone, assisting in the proper folding of other bacterial proteins. ontosight.ai In L. pneumophila, a mutation in the mip gene leads to attenuated virulence. nih.gov Mip orthologs have since been identified and associated with virulence in several other significant pathogens, including Burkholderia pseudomallei, Neisseria gonorrhoeae, and Coxiella burnetii. oup.complos.org Due to their important role in the pathogenesis of a wide range of organisms, Mip proteins are considered promising targets for the development of new anti-virulence drugs. oup.complos.org The enzymatic activity of Mip proteins can be inhibited by macrolide compounds such as FK506 and rapamycin (B549165). uea.ac.uknih.gov

Historical Context and Initial Identification of Chlamydia trachomatis Mip-like Protein

The Mip-like protein in Chlamydia trachomatis was first identified due to its sequence similarity to the Mip protein of Legionella pneumophila. nih.gov Initial research described a 27 kDa C. trachomatis protein with a C-terminal fragment that showed significant homology to the surface-exposed Mip protein of L. pneumophila. nih.gov Subsequent studies presented the entire sequence of the Mip-like protein from C. trachomatis serovar L2, confirming its high similarity to the legionella Mip protein. nih.gov

This research also revealed that the C-terminal region of the chlamydial Mip-like protein shares high amino acid similarity with both eukaryotic and prokaryotic FK506-binding proteins (FKBPs). nih.gov Further investigation in 1993 demonstrated that the recombinant chlamydial Mip-like protein indeed possesses peptidyl-prolyl cis/trans isomerase activity, and this activity is inhibited by the drugs FK506 and rapamycin. nih.gov This finding was significant as it functionally linked the chlamydial protein to the broader family of Mip virulence factors and suggested its potential importance in the chlamydial infection process. nih.gov Additional studies identified the chlamydial Mip-like protein as a lipoprotein, noting the presence of a signal peptidase II recognition sequence in its amino acid structure and demonstrating the incorporation of palmitic acid into the native protein. nih.gov

Properties

CAS No.

148294-78-4

Molecular Formula

C8H11N3

Synonyms

Mip-like protein, Chlamydia trachomatis

Origin of Product

United States

Molecular Biology and Genetic Characterization of Chlamydia Trachomatis Mip Like Protein

The mip Gene: Identification, Location, and Genomic Context

The gene encoding the Macrophage Infectivity Potentiator (Mip)-like protein in Chlamydia trachomatis is designated as mip. In the genome of C. trachomatis serovar D (strain ATCC VR-885 / UW-3/Cx), the mip gene is identified by the ordered locus name CT_541. ku.edu This gene encodes a 27 kDa lipoprotein that is situated in the outer membrane of both the infectious elementary body (EB) and the replicative reticulate body (RB). ku.edunih.govnih.gov

The genomic architecture of Chlamydia species is generally characterized by a high degree of gene order conservation, or synteny. nih.gov However, a notable feature of the chlamydial genome is a region of high variability known as the plasticity zone (PZ). ku.edunih.gov This zone, located near the replication terminus, harbors genes often associated with virulence and host-specific adaptations. nih.govnih.govku.edu The mip gene (CT_541) is located outside of this highly variable plasticity zone, residing in a more stable region of the chromosome, which is consistent with its conservation across different serovars and its fundamental role in the chlamydial life cycle. nih.govnih.gov Its identification as a significant immunodominant antigen further underscores its importance in the host-pathogen interaction. ku.edu

The Mip-like protein is characterized as a lipoprotein based on several lines of evidence. Its amino acid sequence contains a recognition sequence for signal peptidase II, a hallmark of prokaryotic lipoproteins. nih.gov Furthermore, experimental studies have shown that it incorporates palmitic acid, a lipid modification, and its processing is inhibited by globomycin, a specific inhibitor of signal peptidase II. nih.gov

Genetic Conservation and Sequence Homology of Mip-like Proteins

The mip gene and its protein product exhibit significant conservation within the Chlamydia genus and share homology with similar proteins in other pathogens, highlighting its essential function.

Below is a table summarizing the conservation of the Mip-like protein across different Chlamydia species.

SpeciesMip Protein HomologLevel of ConservationKey Characteristics
Chlamydia trachomatis CT_541Highly conserved across serovars27 kDa outer membrane lipoprotein; immunodominant antigen. ku.edunih.govku.edu
Chlamydia muridarum TC0463HighShares >90% gene content with C. trachomatis; used as a model for human genital tract infections. ku.edunih.gov
Chlamydia pneumoniae Cpn0584HighGenome is highly conserved with other chlamydiae; Mip is a candidate surface protein. nih.govnih.gov
Chlamydia psittaci -HighShares a large core genome with other Chlamydia species. nih.govnih.gov

The C. trachomatis Mip-like protein was first identified based on its sequence similarity to the Mip protein of Legionella pneumophila, the causative agent of Legionnaires' disease. nih.gov In L. pneumophila, Mip is a virulence factor crucial for the initiation of intracellular infection. nih.gov The homology is particularly strong in the C-terminal domain, which exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity and belongs to the FK506-binding protein (FKBP) family. nih.govnih.govfrontiersin.org

This homology extends to a range of other pathogens:

Neisseria species: The Mip protein in Neisseria meningitidis and Neisseria gonorrhoeae shares approximately 48% amino acid similarity with human FKBP2 protein in its C-terminal domain, classifying it as a molecular mimic of a host protein. frontiersin.org This protein is surface-exposed and considered a potential vaccine candidate. frontiersin.org

Coxiella burnetii: As a member of the order Legionellales, C. burnetii is phylogenetically related to Legionella pneumophila and also possesses a Mip homolog with PPIase activity. frontiersin.org

Xanthomonas campestris pv. campestris: In this plant pathogen, the Mip-like protein (MipXcc) is located in the periplasm and has been shown to interact directly with and play a role in the maturation of PrtA, a secreted serine protease. nih.gov

The table below details the homology between C. trachomatis Mip and proteins from other pathogens.

PathogenHomologous ProteinBasis of HomologyFunctional Implication
Legionella pneumophila MipHigh sequence similarity, especially in the C-terminal FKBP domain. nih.govVirulence factor essential for intracellular infection. nih.gov
Neisseria species Mip~48% similarity in the FKBP domain; molecular mimicry of human FKBP2. frontiersin.orgSurface-exposed; potential vaccine candidate. frontiersin.org
Coxiella burnetii MipPPIase activity and phylogenetic relation to Legionella. frontiersin.orgImplicated in pathogenesis.
Trypanosoma cruzi Complement Regulatory Protein (CRP)Belongs to the same broad protein superfamily (TS); functional analogy. researchgate.netInhibition of host complement system. researchgate.net
Xanthomonas campestris pv. campestris MipXccFunctional interaction with a secreted protease. nih.govVirulence in a plant host. nih.gov

Expression and Regulation of the mip Gene during the Chlamydial Developmental Cycle

The unique biphasic developmental cycle of Chlamydia trachomatis involves the transition between infectious EBs and replicative RBs, a process governed by temporally regulated gene expression. nih.govmdpi.com Chlamydial gene expression is broadly categorized into three classes: early, mid-cycle, and late. nih.govnih.govmdpi.com

Early genes are transcribed within the first few hours (approx. 0-3 h) post-infection as EBs differentiate into RBs. mdpi.comresearchgate.net

Mid-cycle genes are expressed during the active replication phase of RBs (approx. 6-24 h post-infection). nih.govmdpi.com

Late genes are transcribed as RBs begin to convert back into EBs for the subsequent round of infection (approx. 24-48 h post-infection). mdpi.com

Functional studies strongly indicate that the mip gene is expressed during the early stages of the developmental cycle. Research using inhibitors of Mip's PPIase activity, such as rapamycin (B549165) and FK506, demonstrated that the infectivity of C. trachomatis was most significantly reduced when the drugs were applied early in the infection cycle (0-16 hours post-inoculation). nih.gov This timing corresponds to the EB-to-RB transition and the initial establishment of the intracellular niche, suggesting that Mip's function is critical for one or more early events that lead to a productive infection. nih.gov This temporal expression pattern aligns with its proposed role in potentiating the initiation of intracellular infection, similar to its homolog in Legionella pneumophila. nih.gov

Biochemical and Structural Attributes of Chlamydia Trachomatis Mip Like Protein

Classification as a Peptidyl-Prolyl cis-trans Isomerase (PPIase) and FK506-Binding Protein (FKBP)-type Protein

The Mip-like protein from Chlamydia trachomatis is classified as a peptidyl-prolyl cis-trans isomerase (PPIase) belonging to the FK506-binding protein (FKBP) family. nih.govuniprot.org Its amino acid sequence shows significant similarity to both the Macrophage Infectivity Potentiator (Mip) protein of Legionella pneumophila and the broader family of FKBP proteins found in both prokaryotes and eukaryotes. nih.govnih.gov Specifically, the C-terminal region of the chlamydial Mip-like protein exhibits high homology with FKBPs. nih.govasm.org This classification is further supported by its enzymatic function and its interaction with specific inhibitors characteristic of the FKBP family. nih.gov The UniProt database officially lists it as a Peptidyl-prolyl cis-trans isomerase with the corresponding Enzyme Commission (EC) number 5.2.1.8. uniprot.org

Enzymatic Activity of Mip-like PPIase and its Functional Implications

The Mip-like protein exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity, an enzymatic function that catalyzes the isomerization of peptide bonds preceding proline residues. nih.govasm.org This activity is a hallmark of the FKBP family of proteins. nih.gov The functional significance of this enzymatic activity is evident in its inhibition by the immunosuppressive drugs FK506 and rapamycin (B549165). nih.govnih.gov

Research has demonstrated that the inhibition of the Mip-like protein's isomerase activity has profound implications for the bacterium's infectivity. nih.govnih.gov When chlamydial organisms are pre-treated with FK506 or rapamycin, or when these drugs are present during the early stages of infection (0-16 hours post-inoculation), there is a significant reduction in their ability to infect McCoy host cells, with inhibition reaching up to 80%. nih.govasm.org This suggests that the PPIase activity of the Mip-like protein is crucial for one or more early events in the infective process that establish a productive intracellular infection. nih.govasm.orgasm.org The presence of these inhibitors during the chlamydial developmental cycle can also lead to the formation of abnormal chlamydiae. nih.gov

Post-Translational Modifications: Characterization as a Lipoprotein

A key post-translational modification of the C. trachomatis Mip-like protein is its modification into a lipoprotein. asm.orgnih.govnih.gov This has been confirmed through several lines of experimental evidence. Studies have shown the incorporation of radiolabeled palmitic acid into both the native Mip-like protein in chlamydial organisms and the recombinant version of the protein. asm.orgasm.orgnih.gov Furthermore, the protein's solubility in Triton X-114 is consistent with the properties of a lipoprotein. asm.orgnih.gov This lipid modification is a critical feature that influences its subcellular localization and function.

The amino acid sequence of the Mip-like protein contains a consensus sequence for recognition by signal peptidase II, which is characteristic of prokaryotic lipoproteins. asm.orgnih.govnih.gov This sequence, often referred to as a "lipobox," contains a conserved cysteine residue that is the site of lipid attachment. In the C. trachomatis Mip-like protein, this has been identified as cysteine-20 (C20). nih.gov The importance of this site is highlighted by experiments where globomycin, a known inhibitor of signal peptidase II, was shown to block the post-translational processing of the recombinant Mip-like protein. asm.orgnih.govnih.gov Site-directed mutagenesis studies, where cysteine-20 was replaced with an alanine (B10760859) (C20A), further confirmed the role of this specific residue in the lipidation process. nih.gov

The lipid modification is essential for anchoring the Mip-like protein to the bacterial membrane. asm.org This localization is critical for its function during the infection process. As a lipoprotein, the Mip-like protein is found in the outer membrane of Chlamydia trachomatis elementary bodies (EBs), the infectious form of the bacterium. asm.org Its presence on the surface of EBs, even if poorly exposed, allows it to interact with the host environment during the initial stages of infection. nih.govasm.org Therefore, the lipid modification plays a crucial role in ensuring the protein is correctly positioned to exert its PPIase activity, which is implicated in the successful initiation of intracellular infection. nih.govasm.orgasm.org

Protein Architecture and Domain Organization

The N-terminal portion of the Mip-like protein is also functionally significant. While direct evidence of the N-terminal domain acting as a dimerization module for the Mip-like protein is not specified in the available research, it is known to contain antibody-accessible epitopes. nih.gov Antibodies raised against the N-terminal fragment of the Mip-like protein demonstrated a complement-dependent inhibition of chlamydial infectivity for cell cultures, suggesting this region is accessible on infectious elementary bodies and plays a role in the infection process. nih.gov

Data Tables

Table 1: Key

AttributeDescriptionSupporting Evidence
Classification Peptidyl-Prolyl cis-trans Isomerase (PPIase), FK506-Binding Protein (FKBP)-type. nih.govuniprot.orgSequence homology with FKBPs, particularly in the C-terminal domain. nih.govasm.org
Enzymatic Activity Catalyzes the cis-trans isomerization of proline-imino peptide bonds. nih.govasm.orgActivity is inhibited by the specific FKBP inhibitors FK506 and rapamycin. nih.govnih.gov
Functional Implication Essential for one or more early events in the chlamydial infective process. nih.govInhibition of PPIase activity reduces infectivity by up to 80%. nih.govasm.org
Post-Translational Modification Processed into a lipoprotein. asm.orgnih.govnih.govIncorporation of palmitic acid; processing inhibited by globomycin. asm.orgnih.gov
Key Structural Feature Contains a signal peptidase II recognition sequence ("lipobox") at Cysteine-20. nih.govnih.govSite-directed mutagenesis (C20A) confirms the role of the lipobox cysteine. nih.gov
Domain Organization A 27 kDa protein with a functional N-terminal region and a C-terminal FKBP-like domain. nih.govasm.orgThe N-terminal contains key epitopes; the C-terminal provides PPIase activity. nih.govnih.gov

Alpha-helical Connecting Region

Structural insights into the Chlamydia trachomatis Mip-like protein have been informed by studies on its homolog in Legionella pneumophila. The L. pneumophila Mip protein is characterized by a distinctive architecture where two primary domains are linked by an exceptionally long, isolated alpha-helix, measuring approximately 66 Å in length. nih.gov This extended helical structure acts as a rigid connector, spatially separating the N-terminal and C-terminal domains. While the crystal structure of the C. trachomatis Mip-like protein is yet to be fully elucidated, sequence similarities and functional conservation suggest a comparable structural organization. nih.govnih.gov In many autotransporter proteins found in Gram-negative bacteria, such as the Polymorphic Membrane Proteins (Pmps) in Chlamydia, an alpha-helix is observed connecting the passenger domain to the C-terminal beta-barrel, further supporting the likely presence of a significant alpha-helical region in the Mip-like protein's structure. mdpi.com

C-terminal PPIase Domain (FKBP-homologous)

A defining feature of the Chlamydia trachomatis Mip-like protein is its C-terminal domain, which exhibits significant sequence homology to the FK506-binding protein (FKBP) family of peptidyl-prolyl cis/trans isomerases (PPIases). nih.govnih.gov This domain confers enzymatic activity to the protein, enabling it to catalyze the cis/trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding. nih.govnih.gov The functional significance of this PPIase activity in the context of chlamydial infection is underscored by the observation that its inhibition by macrolide immunosuppressants, such as FK506 (tacrolimus) and rapamycin, significantly reduces the infectivity of C. trachomatis. nih.gov

Experimental findings have demonstrated that pretreatment of chlamydial elementary bodies with these inhibitors, or their presence during the early stages of the infection cycle (0-16 hours post-inoculation), leads to a substantial decrease in the formation of productive intracellular inclusions. nih.gov This suggests that the PPIase activity of the Mip-like protein is critical for one or more early events in the bacterium's developmental cycle, ultimately determining the success of the intracellular infection. nih.gov The C-terminal domain of the C. trachomatis Mip-like protein, spanning approximately 175 amino acids, shares this high degree of similarity with both eukaryotic and prokaryotic FKBPs. nih.gov

Table 1: Characteristics of the C-terminal PPIase Domain of Chlamydia trachomatis Mip-like Protein

FeatureDescriptionReferences
Homology FK506-binding protein (FKBP) family nih.govnih.gov
Enzymatic Activity Peptidyl-prolyl cis/trans isomerase (PPIase) nih.govnih.govnih.gov
Function Catalyzes the cis/trans isomerization of proline residues in proteins. nih.govnih.gov
Inhibitors FK506 (Tacrolimus), Rapamycin nih.gov
Role in Infection Implicated in early events of the infective process, crucial for productive intracellular infection. nih.gov

Oligomerization State and Functional Consequences (e.g., Homodimerization)

The Chlamydia trachomatis Mip-like protein exists as a homodimer. nih.gov This oligomerization is a key structural feature that likely contributes to its stability and function. The N-terminal domain of the homologous Legionella pneumophila Mip protein is responsible for mediating this dimerization through the formation of an intermolecular four-helix bundle. nih.gov Given the structural and functional parallels, a similar mechanism is proposed for the C. trachomatis Mip-like protein.

Table 2: Oligomerization and Functional Implications of Chlamydia trachomatis Mip-like Protein

AttributeDetailsReferences
Oligomeric State Homodimer nih.gov
Domain Responsible for Dimerization N-terminal domain (by homology to L. pneumophila Mip) nih.gov
Proposed Functional Consequences - Contributes to protein stability.- Essential for its general chaperone function.- May play a role in the proper folding and transport of other effector proteins. nih.gov

Subcellular Localization within Chlamydia trachomatis Elementary Bodies and Outer Membrane

The Mip-like protein is localized to the outer membrane of the infectious, non-replicative form of Chlamydia trachomatis, known as the elementary body (EB). nih.gov It is considered a component of the chlamydial outer membrane complex (COMC). nih.gov This localization places the Mip-like protein at the critical interface between the bacterium and its host cell during the initial stages of infection.

While immunofluorescence and immuno-gold electron microscopy using antibodies against the full-length recombinant protein have failed to consistently demonstrate surface-exposed epitopes on intact EBs, other evidence supports its presence on the bacterial surface. nih.gov Notably, antibodies raised against the N-terminal fragment of the Mip-like protein can induce a complement-dependent inhibition of chlamydial infectivity, suggesting that at least parts of the N-terminus are accessible on the surface of infectious EBs. nih.gov Furthermore, the identification of the Mip-like protein as a lipoprotein, through the incorporation of palmitic acid, is consistent with its anchoring to the bacterial membrane. plos.org

Table 3: Subcellular Localization of Chlamydia trachomatis Mip-like Protein

LocationEvidenceReferences
Outer Membrane of Elementary Bodies (EBs) - Component of the Chlamydial Outer Membrane Complex (COMC).- Identified as a lipoprotein. nih.govnih.govplos.org
Surface Accessibility - Antibodies against the N-terminal fragment inhibit infectivity.- Some epitopes are likely exposed on the EB surface. nih.gov

Role of Mip Like Protein in Chlamydia Trachomatis Pathogenesis

Potentiation of Macrophage Infectivity

The "Macrophage infectivity potentiator" (Mip) protein was aptly named, as it significantly enhances the ability of C. trachomatis to establish a productive infection within macrophages, which are key cells of the innate immune system. The Mip-like protein of C. trachomatis is recognized as a lipoprotein and is known to interact with Toll-like receptor 2 (TLR2) on host cells. asm.org This interaction is a critical early event in the host-pathogen interaction. The engagement of TLR2, in conjunction with its co-receptor TLR1, by the chlamydial Mip protein initiates a signaling cascade through the MyD88 pathway. This signaling is thought to modulate the macrophage's response in a way that is favorable to the bacterium's survival and replication.

Furthermore, the Mip protein of Chlamydia has been shown to require the CD14 co-receptor for its TLR2-dependent bioactivity, a feature that distinguishes it from the Mip of other pathogens like Trypanosoma cruzi. The ability of certain Chlamydia species to survive and replicate within macrophages has been linked to increased dissemination and the potential for systemic disease. nih.gov While the precise downstream effects of Mip-TLR2 interaction are still under investigation, it is clear that this event is a key strategy employed by C. trachomatis to subvert the bactericidal mechanisms of macrophages and establish a replicative niche.

Contribution to Early Events of Intracellular Infection

The Mip-like protein is crucial for the successful initiation of intracellular infection. Studies have demonstrated that pretreatment of C. trachomatis elementary bodies (EBs) with inhibitors of the Mip protein's enzymatic activity, such as rapamycin (B549165) and FK506, leads to a significant reduction in infectivity. nih.gov Specifically, pretreatment with these inhibitors can reduce the infectivity of C. trachomatis for McCoy cells by 30%. nih.gov This suggests that the peptidyl-prolyl cis/trans isomerase (PPIase) activity of the Mip protein is essential for one or more of the initial steps of infection.

The Mip-like protein is located in the membrane of both the infectious EBs and the replicative reticulate bodies (RBs), indicating its importance throughout the developmental cycle. asm.org Its surface exposure on EBs positions it to interact with the host cell from the very beginning of the infectious process. nih.gov The inhibition of its function interferes with events that are critical for determining a productive intracellular infection, underscoring its role as a key factor in the early stages of the host-pathogen interaction. nih.gov

Influence on the Chlamydial Developmental Cycle Progression

The biphasic developmental cycle of Chlamydia trachomatis, involving the transition between infectious EBs and replicative RBs, is a hallmark of its biology. nih.gov The Mip-like protein exerts a significant influence over the proper progression of this cycle. When inhibitors of the Mip protein's PPIase activity, such as rapamycin or FK506, are present during the developmental cycle, the formation of abnormal chlamydiae within residual inclusions is observed. nih.gov This indicates that the enzymatic function of Mip is necessary for the normal morphological development of the bacteria.

Further evidence for the role of Mip in the developmental cycle comes from studies using other inhibitors. Two specific Mip inhibitors, PipN3 and PipN4, were found to directly affect the developmental cycle of C. trachomatis in HeLa cells. nih.gov The precise mechanisms by which the Mip protein's PPIase activity influences the developmental cycle are not fully elucidated, but it is hypothesized that it may be involved in the proper folding or function of other chlamydial proteins that are essential for the transition between the different developmental forms.

Inhibitor Target Observed Effect on C. trachomatis Reference
RapamycinMip-like protein (PPIase activity)Reduced infectivity, induction of abnormal chlamydiae nih.gov
FK506Mip-like protein (PPIase activity)Reduced infectivity, induction of abnormal chlamydiae nih.gov
PipN3Mip-like protein (PPIase activity)Affected the developmental cycle in HeLa cells nih.gov
PipN4Mip-like protein (PPIase activity)Affected the developmental cycle in HeLa cells nih.gov

Modulation of Host Cellular Processes and Virulence

The Mip-like protein is a significant virulence factor that modulates host cellular processes to the advantage of the bacterium. Its homology to the Mip protein of Legionella pneumophila, a known virulence factor, initially suggested its importance in pathogenesis. nih.gov The PPIase activity of the C. trachomatis Mip-like protein is central to its function. This enzymatic activity catalyzes the cis-trans isomerization of peptidyl-prolyl bonds in proteins, a process that can be critical for protein folding and function. While the specific host or chlamydial substrates of the Mip protein's PPIase activity have yet to be definitively identified, its inhibition has clear consequences for virulence. asm.org

Immunological Landscape and Host Pathogen Interactions Involving Mip Like Protein

Mip-like Protein as an Antigen and its Immunogenicity

The Mip-like protein from Chlamydia trachomatis is recognized by the host immune system as a foreign antigen, capable of eliciting an immune response. Its immunogenic nature has been demonstrated in studies where it induced pronounced protection in animal models, suggesting its potential as a vaccine candidate. nih.gov Antibodies raised against the N-terminal fragment of the recombinant Mip-like protein have been shown to inhibit chlamydial infectivity in cell cultures in a complement-dependent manner, with an inhibition rate of up to 91%. nih.gov This indicates that epitopes on the Mip-like protein are accessible to antibodies on the surface of infectious elementary bodies and can trigger a functional humoral immune response. nih.gov The gene for the Mip-like protein is highly conserved among different serovars of C. trachomatis, which is a crucial characteristic for a broadly protective vaccine antigen. nih.gov

Induction of Host Inflammatory Responses by Mip-like Protein

The Mip-like protein is a key chlamydial component that stimulates host innate immune pathways, leading to an inflammatory cascade. This response is primarily mediated by the protein's ability to activate specific pattern recognition receptors on host cells.

The Mip-like protein of C. trachomatis, also identified as TC0541, is a lipoprotein that plays a vital role in the pathogenesis of chlamydia-induced inflammatory responses. nih.govbohrium.com Studies have shown that this protein has a strong capacity to induce the release of pro-inflammatory cytokines from host immune cells. nih.govbohrium.compatrinum.ch Specifically, recombinant Mip-like protein has been demonstrated to stimulate the secretion of Interleukin-8 (IL-8) in human Toll-like receptor (TLR) expressing cell lines. nih.govbohrium.compatrinum.ch The induction of these inflammatory mediators is a critical early event in the host's defense against the pathogen. nih.gov

Table 1: Pro-inflammatory Cytokines Induced by C. trachomatis Mip-like Protein

Cytokine/ChemokineFindingSource(s)
Interleukin-8 (IL-8) Recombinant Mip-like protein (D541) demonstrated a strong ability to induce the release of IL-8. nih.gov, bohrium.com, patrinum.ch

The inflammatory activity of the C. trachomatis Mip-like protein is dependent on its recognition by host Toll-like Receptors (TLRs). nih.gov As a lipoprotein, Mip signals through a heterodimer of TLR2, engaging with either TLR1 or TLR6. nih.govfrontiersin.org Research has confirmed that the signaling pathways for Mip-like protein (D541) involve TLR1/2. nih.govbohrium.compatrinum.ch Furthermore, the co-receptor CD14 is required for this recognition and signaling process. nih.govnih.govfrontiersin.org The activation of this receptor complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, which culminates in the production of inflammatory cytokines like IL-8. nih.govbohrium.comfrontiersin.org This TLR2-dependent activation is a key mechanism by which the host's innate immune system detects the presence of Chlamydia trachomatis. nih.govnih.gov

Table 2: Host Receptors and Pathways Activated by C. trachomatis Mip-like Protein

Receptor / PathwayRole in Mip RecognitionSource(s)
TLR2 (Toll-like Receptor 2) Primary receptor for recognizing chlamydial Mip lipoprotein. nih.gov, nih.gov, frontiersin.org
TLR1 (Toll-like Receptor 1) Forms a heterodimer with TLR2 to mediate signaling. nih.gov, nih.gov, frontiersin.org
TLR6 (Toll-like Receptor 6) Can form a heterodimer with TLR2 for ligand recognition. nih.gov
CD14 Acts as a co-receptor required for Mip-induced signaling. nih.gov, nih.gov, frontiersin.org
MyD88 Pathway The primary downstream signaling pathway activated by Mip-TLR interaction, leading to cytokine production. nih.gov, bohrium.com, frontiersin.org

Role in Host Immune Response Modulation (e.g., humoral and cell-mediated responses)

Beyond initiating innate inflammation, the Mip-like protein plays a role in shaping the subsequent adaptive immune response, which involves both humoral (antibody-mediated) and cell-mediated immunity. For protective immunity against Chlamydia, both branches of the adaptive immune system are considered necessary. nih.gov Immunization with the Mip protein has been shown to induce pronounced protection characterized by the generation of anti-Mip antibodies (humoral response) and a Th1-dominant T-cell response (cell-mediated immunity). nih.gov The production of antibodies against the Mip protein can be functionally protective, as they can inhibit chlamydial infectivity. nih.gov The stimulation of a Th1-type T-cell response is critical for clearing the intracellular bacteria, as these cells, particularly CD4+ T cells, are essential for resolving chlamydial infections. nih.govfrontiersin.org

Methodological Approaches in Chlamydia Trachomatis Mip Like Protein Research

Recombinant Protein Expression and Purification

The production of pure, active Mip-like protein is fundamental for its biochemical and structural characterization. Due to the challenges of isolating proteins from an obligate intracellular pathogen, researchers rely on recombinant expression systems.

Escherichia coli is the most commonly used host for expressing recombinant Mip-like protein. The gene encoding Mip is typically cloned into an expression vector, such as pGEX or pET series plasmids, which are then introduced into a suitable E. coli strain. Expression is often induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

To facilitate purification, the recombinant protein is often expressed as a fusion protein with an affinity tag. Common tags include Glutathione S-transferase (GST) or a polyhistidine-tag (His-tag), which allow for single-step purification from the bacterial lysate using affinity chromatography.

Table 1: Common Systems for Recombinant Mip-like Protein Production

ComponentDescriptionExample
Expression Host The organism used to produce the recombinant protein.Escherichia coli (e.g., Rosetta strain)
Expression Vector A plasmid containing the Mip gene and regulatory elements for expression.pET series, pGEX series
Affinity Tag A peptide sequence added to the protein to aid in purification.Polyhistidine (His-tag), Glutathione S-transferase (GST)
Purification Method Chromatographic technique used to isolate the tagged protein.Immobilized Metal Affinity Chromatography (IMAC) for His-tags; Glutathione-Sepharose for GST-tags

Following cell lysis, soluble tagged protein is captured on a chromatography resin (e.g., nickel-activated chelating Sepharose for His-tagged proteins). After washing to remove contaminants, the purified Mip-like protein is eluted from the column. For some chlamydial outer membrane proteins expressed in E. coli, they may form insoluble aggregates known as inclusion bodies. This necessitates an additional step of solubilizing the protein with denaturants (e.g., urea) followed by a refolding process to obtain the correctly folded, functional protein.

In Vitro PPIase Activity Assays (e.g., Protease-coupled Assay)

The Mip-like protein exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity, which is characteristic of the FK506-binding protein (FKBP) family. nih.govnih.gov This enzymatic activity, which catalyzes the slow isomerization of peptide bonds preceding proline residues, is a key aspect of its function.

A standard method to measure this activity is the protease-coupled assay . This assay utilizes a synthetic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) that exists in both cis and trans conformations. The protease chymotrypsin (B1334515) can only cleave the peptide when the Ala-Pro bond is in the trans configuration, releasing a chromogenic product (p-nitroaniline) that can be measured spectrophotometrically.

The Mip-like protein accelerates the conversion of the cis isomer to the trans isomer, leading to a faster rate of cleavage by chymotrypsin. The rate of the reaction is directly proportional to the PPIase activity of the Mip protein. This assay is crucial for confirming the protein's enzymatic function and for screening potential inhibitors. rsc.org

Mutagenesis and Site-Directed Mutagenesis Studies for Functional Characterization (e.g., C20A variant, D142L, Y185A)

Site-directed mutagenesis is a powerful tool used to probe the function of specific amino acid residues within the Mip-like protein. By changing a single amino acid, researchers can assess its importance for protein structure, enzymatic activity, and biological function.

C20A Variant : Bioinformatics analyses identified a potential signal peptidase II recognition sequence ("lipobox") in the Mip protein, suggesting it is a lipoprotein. The cysteine residue at position 20 (C20) was predicted to be the site of lipid attachment. To test this, a C20A variant was created, replacing the cysteine with an alanine (B10760859). Studies showed that while the wild-type recombinant Mip protein could be post-translationally modified, the C20A variant could not, confirming that C20 is the essential lipidation site and that Mip is indeed a lipoprotein.

D142L and Y185A Variants : The residues Aspartate-142 (D142) and Tyrosine-185 (Y185) are located in the catalytic site of the protein. Studies on the highly homologous Mip protein from Legionella pneumophila demonstrated that substituting these residues (D142L and Y185A) resulted in a dramatic reduction of PPIase activity. nih.govnih.gov Subsequent modeling and inhibitor studies of the C. trachomatis Mip protein have confirmed the importance of these residues, noting that these substitutions strongly reduce its PPIase activity. rsc.orgresearchgate.net This highlights their critical role in the enzyme's catalytic mechanism.

Table 2: Key Mip-like Protein Mutants and Their Functional Implications

MutantAmino Acid ChangeLocation/DomainFunctional ConsequenceReference
C20A Cysteine to Alanine at position 20Lipobox signal sequenceAbolishes lipid modification, confirming lipoprotein nature.-
D142L Aspartate to Leucine at position 142Catalytic SiteStrongly reduces PPIase enzymatic activity. nih.govrsc.orgresearchgate.net
Y185A Tyrosine to Alanine at position 185Catalytic SiteStrongly reduces PPIase enzymatic activity. nih.govrsc.orgnih.govresearchgate.net

Molecular Modeling, Homology Modeling, and Docking Simulations for Structure-Function Analysis and Ligand Interaction

In the absence of an experimentally determined crystal structure for the C. trachomatis Mip-like protein, computational approaches are invaluable for predicting its three-dimensional structure and understanding its interactions with other molecules. rsc.org

Homology modeling is the primary method used to generate a structural model. This technique relies on the significant amino acid sequence similarity between the chlamydial Mip protein and proteins with known structures, such as the Mip protein from Legionella pneumophila. researchgate.netnih.gov A 3D model of the C. trachomatis Mip protein is built using the crystal structure of its homolog as a template. rsc.orgresearchgate.net

Once a reliable model is generated, molecular docking simulations can be performed. These simulations predict the preferred orientation and binding affinity of small molecules (ligands), such as potential inhibitors, within the protein's active site. rsc.org This approach allows for virtual screening of large compound libraries to identify promising lead candidates for drug development. Furthermore, molecular dynamics simulations can be used to analyze the stability of the protein-ligand complex and to understand the conformational changes that occur upon binding. rsc.org These computational studies are instrumental in guiding the rational design of novel inhibitors targeting the Mip protein's PPIase activity. rsc.orgmdpi.com

Subcellular Localization Techniques (e.g., Surface Biotinylation, Immunoprecipitation, Immunofluorescence, Immuno-gold Electron Microscopy)

Determining the precise location of the Mip-like protein within the chlamydial cell and the infected host cell is key to understanding its function. Several immunological and biochemical techniques have been employed to this end.

Surface Biotinylation : This technique is used to label surface-exposed proteins on intact chlamydial elementary bodies (EBs). A biotinylating reagent that cannot penetrate the bacterial membranes is used to tag proteins. Subsequent detection of biotinylated Mip protein confirms its presence on the bacterial surface.

Immunoprecipitation : To further confirm surface exposure, antibodies specific to the Mip protein can be incubated with intact EBs. If the antibodies can bind to Mip, it indicates that at least some epitopes of the protein are accessible on the surface.

Immunofluorescence and Immuno-gold Electron Microscopy : These imaging techniques use antibodies to visualize the location of the Mip protein. In immunofluorescence, antibodies are labeled with a fluorescent dye, while in immuno-gold microscopy, they are labeled with gold particles. While these methods have been used, some studies have reported difficulty in demonstrating surface-exposed epitopes on EBs or reticulate bodies (RBs) using these techniques, suggesting that the accessible epitopes may be limited or conformation-dependent. nih.gov

Collectively, studies using surface biotinylation and immunoprecipitation have successfully shown that the Mip-like protein is present in the outer membrane of C. trachomatis EBs and is exposed on the bacterial surface.

Genetic Manipulation and Functional Knockdown Approaches (e.g., sRNA-based methods, conditional mutants)

Understanding the essentiality and function of genes in Chlamydia has historically been hampered by a lack of genetic tools. However, recent advances have made functional genetic analysis possible.

A promising approach for studying gene function in C. trachomatis is the use of small RNA (sRNA)-based conditional knockdown systems . This method utilizes an engineered, inducible sRNA designed to bind to the messenger RNA (mRNA) of a target gene—in this case, the mip gene. This binding prevents the translation of the mRNA into protein, effectively reducing the levels of the Mip protein in the cell.

This system offers several advantages:

Conditional Knockdown : The expression of the sRNA is controllable, often via an anhydrotetracycline (B590944) (aTc) inducible promoter. This allows researchers to deplete the Mip protein at specific times during the chlamydial developmental cycle to study its function at different stages.

Study of Essential Genes : Because the knockdown is conditional and often incomplete, this method can be used to study genes that may be essential for bacterial viability, where a complete knockout would be lethal.

Reversibility : Removal of the inducer allows protein levels to be restored, enabling researchers to confirm that the observed phenotype is a direct result of the protein's depletion.

While this sRNA-based technology has been successfully used to knock down other key chlamydial proteins, including essential ones like the major outer membrane protein (MOMP), its specific application to the Mip-like protein represents a critical next step in definitively elucidating its role during infection. researchgate.net

Therapeutic and Vaccine Development Potential of Mip Like Protein

Mip-like Protein as a Target for Antimicrobial Drug Development

The function of the Mip-like protein is intrinsically linked to its peptidyl-prolyl cis/trans isomerase (PPIase) activity, which is homologous to the FK506-binding protein (FKBP) family. nih.gov This enzymatic activity is essential for the proper folding of proteins involved in the infection process, making its inhibition a key strategy for developing new anti-chlamydial agents.

The recombinant Mip-like protein from Chlamydia trachomatis demonstrates peptidyl-prolyl cis/trans isomerase (PPIase) activity that is effectively inhibited by the macrolide immunosuppressants FK506 (Tacrolimus) and rapamycin (B549165) (Sirolimus). nih.gov These drugs bind to a site on the protein responsible for this enzymatic function, thereby blocking it. nih.gov The C-terminal region of the chlamydial Mip-like protein shares significant amino acid similarity with eukaryotic and prokaryotic FK506-binding proteins (FKBPs), which are the known cellular receptors for FK506 and rapamycin. nih.govnih.gov

The inhibitory action of these compounds has a direct impact on chlamydial infectivity. Studies have shown that treating C. trachomatis organisms with FK506 or rapamycin prior to inoculation can reduce their infectivity. nih.gov More significant inhibition, up to 80%, is observed when the drugs are present during the early stages of the chlamydial developmental cycle (0 to 16 hours post-inoculation). nih.gov The development of non-immunosuppressive analogs of FK506 and rapamycin is an active area of research, which could yield compounds that specifically target the microbial Mip protein without affecting the host's immune system. frontiersin.org Chemical-genetic systems are also being developed to restrict the activity of rapamycin analogs to specific cell populations, which could be adapted for targeted antimicrobial therapy. biorxiv.org

Research into novel inhibitors for Mip-like proteins has extended beyond known macrolides. Based on their interaction with the related human FKBP12, pipecolic acid derivatives have been identified as a promising scaffold for new Mip inhibitors. acs.orgresearchgate.net Computational analysis, chemical synthesis, and biological testing of these derivatives have been conducted, primarily targeting the Mip protein of Legionella pneumophila, which is homologous to the chlamydial protein. acs.orgresearchgate.net Some fluorinated pipecolic acid inhibitors have shown efficacy, and studying their binding profiles provides a basis for designing compounds with broad-spectrum activity against pathogens that rely on Mip for virulence. researchgate.net

The marine environment is another rich source of bioactive compounds with therapeutic potential. nih.gov Marine organisms produce a vast array of secondary metabolites, some of which possess antimicrobial properties. mdpi.com While specific marine-derived inhibitors of C. trachomatis Mip have yet to be fully characterized, the structural diversity of compounds from marine bacteria, sponges, and fungi presents a promising avenue for discovery. nih.govresearchgate.net Research efforts are aimed at designing new drugs, potentially from marine sources, that can specifically target the C. trachomatis Mip protein. jmbs.co.in

The primary mechanism by which Mip inhibitors affect Chlamydia trachomatis is by blocking the protein's PPIase activity. nih.gov This enzymatic function is believed to be critical for one or more early events in the infection process, ultimately determining the success of the intracellular infection. nih.gov Inhibition of Mip's isomerase activity interferes with the chlamydial developmental cycle, a complex process involving the transition between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs). nih.govresearchgate.net

When drugs like FK506 or rapamycin are present during the developmental cycle, they can induce the formation of abnormal chlamydiae within the residual inclusions. nih.gov This disruption suggests that Mip plays a role in the proper maturation and differentiation of the bacteria. The process of differentiation from an EB to an RB requires the expression of new proteins, and Mip's chaperone-like PPIase activity is likely essential for the correct folding of some of these key proteins. cu.edu.eg By inhibiting this function, small molecules can effectively halt the pathogen's life cycle, reducing the production of infectious progeny. nih.gov In-silico modeling of mutations in the catalytic residues of C. trachomatis Mip, such as D170L and Y213A, shows a significantly reduced binding affinity for rapamycin, further supporting the idea that targeting the PPIase active site is a viable strategy for drug design. jmbs.co.in

Conceptual Approaches for Mip-like Protein-Based Vaccine Strategies

The development of a successful vaccine against Chlamydia trachomatis remains a major public health goal. The Mip-like protein has been identified as a promising candidate antigen due to its role in infectivity and its conservation across different serovars.

The Mip-like protein of C. trachomatis is a viable candidate for a subunit vaccine. nih.govnih.gov Studies have demonstrated that vaccination with the Mip protein can induce cross-serovar protection against chlamydial genital tract infection in mouse models. nih.gov This protection is associated with the induction of specific serum antibodies and a Th1-dominant cellular immune response. nih.gov Although monoclonal and polyclonal antibodies raised against the recombinant Mip-like protein did not consistently demonstrate surface-exposed epitopes in microscopy studies, a complement-dependent inhibition of infectivity of up to 91% was observed with antibodies targeting the N-terminal fragment of the protein. nih.gov This finding strongly suggests that antibody-accessible epitopes are present on the surface of infectious elementary bodies, making them vulnerable to an antibody-mediated immune response. nih.gov Furthermore, the gene for the Mip-like protein is highly conserved across the major biovars of C. trachomatis, which is a crucial characteristic for a broadly protective vaccine antigen. nih.gov

Modern vaccine design often employs an immunoinformatics approach to create multiepitope vaccines, which combine several antigenic determinants into a single molecule to elicit a robust and comprehensive immune response. nih.govnih.gov This conceptual strategy is highly applicable to a Mip-based vaccine. The process involves identifying potent B-cell and T-cell epitopes from the target antigen. nih.gov For a multiepitope vaccine against Chlamydia, these epitopes would be selected for their high antigenicity, non-allergenicity, and ability to bind to a wide range of Major Histocompatibility Complex (MHC) molecules in the human population. nih.govresearchgate.net

To enhance the immunogenicity of the construct, these selected epitopes are typically fused with adjuvants and connected by specific linkers. nih.govnih.gov For instance, adjuvants like the Cholera toxin A1 (CTA1) or B (CTB) subunit can be linked to the N-terminus of the epitope sequence using linkers like EAAAK to boost the immune response. nih.govresearchgate.net Peptide linkers such as GPGPG are often used to connect the individual epitopes, which facilitates their efficient presentation to the immune system. researchgate.netmdpi.com An in-silico designed multiepitope vaccine incorporating Mip epitopes could be engineered to strongly interact with immune receptors like Toll-like receptor 4 (TLR4), thereby stimulating both innate and adaptive immunity. nih.govresearchgate.net Immune simulations of such constructs predict the robust activation of B cells, cytotoxic T cells, and the production of key antibodies (IgM, IgG) and a balanced Th1/Th2 cytokine response, all of which are considered crucial for effective immunity against Chlamydia trachomatis. nih.gov

Future Directions and Open Questions in Chlamydia Trachomatis Mip Like Protein Research

Elucidation of Specific In Vivo Substrates of Mip-like PPIase Activity

A significant gap in the current understanding of the Mip-like protein is the identification of its natural substrates in vivo. The protein's PPIase activity, which catalyzes the cis-trans isomerization of proline residues in proteins, is crucial for its function, as demonstrated by the reduction in infectivity when this activity is inhibited. nih.gov However, the specific chlamydial or host cell proteins that Mip acts upon to facilitate infection are currently unknown. nih.gov

Future research must prioritize the identification of these substrates. Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) using a catalytically inactive Mip variant as bait, could trap and identify interacting protein substrates from both chlamydial and host cell lysates. Uncovering these substrates will be a pivotal step in deciphering the precise molecular mechanism by which Mip promotes chlamydial entry and survival, moving from a general understanding of its enzymatic function to a detailed map of its functional interactions.

Comprehensive Understanding of Mip-like Protein-Host Factor Interactions Beyond Current Knowledge

While the Mip-like protein is known to be important for the initiation of intracellular infection, its specific interactions with host cell factors are not well-defined. nih.gov Current knowledge suggests that as a surface-exposed protein on the infectious EB, Mip is perfectly positioned to mediate contact with host cell components. nih.gov However, the identity of these host receptors or interacting partners remains elusive. Research on other chlamydial effector proteins, such as the inclusion membrane proteins (Incs), has shown they can intricately modulate host cell processes by targeting specific host proteins like TRAF7. escholarship.orgescholarship.org A similar comprehensive approach is needed for the Mip-like protein.

Future investigations should employ high-throughput screening methods, such as yeast two-hybrid screens or co-immunoprecipitation followed by mass spectrometry, to systematically identify host proteins that bind to Mip. A deeper understanding of these interactions is critical to unravel how Mip manipulates host cell pathways to create a favorable environment for chlamydial invasion and the establishment of the intracellular niche.

Advanced Structural Biology for Rational Drug Design and Optimization

The structural homology of the Mip-like protein's C-terminal domain to FKBPs has been instrumental in identifying its PPIase activity and its inhibition by drugs like rapamycin (B549165) and FK506. nih.govnih.gov This provides a solid foundation for structure-based drug design. However, high-resolution structural data of the full-length chlamydial Mip protein, particularly in complex with its inhibitors or potential substrates, is lacking.

The application of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and advanced X-ray crystallography, is a critical next step. These methods could provide detailed atomic-level insights into the active site architecture and the conformational changes that occur upon substrate or inhibitor binding. Such structural information would be invaluable for the rational design and optimization of novel, highly specific inhibitors. These new compounds could offer greater potency and reduced off-target effects compared to general immunosuppressants like rapamycin, paving the way for targeted anti-chlamydial therapies.

In Vivo Validation of Mip-like Protein Targeting Strategies and their Efficacy

Initial studies have successfully demonstrated that targeting the Mip-like protein's PPIase activity with inhibitors like rapamycin and FK506 can significantly reduce C. trachomatis infectivity in cell culture models (in vitro). nih.gov Pre-treatment of EBs or the presence of these drugs during the early hours of infection leads to a substantial decrease in the formation of productive intracellular inclusions. nih.gov

Comparative Functional Genomics and Proteomics of Mip-like Proteins Across Diverse Chlamydia Strains and Serovars

The mip-like gene is known to be highly conserved across different serovars of C. trachomatis. nih.gov Furthermore, comparative analysis of Mip protein sequences from different chlamydial species, including C. trachomatis, C. muridarum, and Chlamydophila pneumoniae, reveals a high degree of sequence conservation, suggesting a fundamentally important role for the protein across the genus. nih.gov Despite this conservation, chlamydial species and even different C. trachomatis serovars exhibit significant differences in tissue tropism and disease pathology. mdpi.com

Future research should leverage comparative functional genomics and proteomics to explore the potential contributions of subtle variations in Mip proteins to these phenotypic differences. By correlating sequence variations across a wide range of clinical isolates and serovars with functional assays for PPIase activity, host cell interaction, and infectivity, researchers may uncover key residues or domains that influence pathogenic outcomes. Quantitative proteomic studies, which have been used to map protein abundance during the chlamydial developmental cycle, could be expanded to compare Mip expression levels and post-translational modifications across different strains, providing further insight into its regulation and function. plos.org

Q & A

Q. What emerging technologies could advance mechanistic studies of Mip-like protein?

  • Cryo-EM : Resolve full-length protein structure in complex with host receptors (e.g., β1 integrin) .
  • Single-Cell RNA-seq : Profile host transcriptional responses to ΔMip strains in organoid models .

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